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molecular formula C15H12O3S B1673792 L 640035 CAS No. 77167-93-2

L 640035

Cat. No. B1673792
M. Wt: 272.3 g/mol
InChI Key: NYFDVYBQHBRTNS-UHFFFAOYSA-N
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Patent
US04237160

Procedure details

Mix 2.8 gm. of dibenzo[b,f]thiepin-3-carboxylic acid-5,5-dioxide, 50 ml. of tetrahydrofuran, and 30 ml. of 1 N diborane in tetrahydrofuran. Stir at room temperature for 1 hour. Dilute the reaction mixture with water, and extract into ether. Evaporate the ether extract to dryness. Stir the residue in ether, and filter to obtain the title product (m.p., 156°-158° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[CH:10]=[CH:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[S:6](=[O:17])(=[O:16])[C:5]=2[CH:4]=[C:3]([C:18](O)=[O:19])[CH:2]=1.B#B>O1CCCC1.O>[OH:19][CH2:18][C:3]1[CH:2]=[CH:1][C:11]2[CH:10]=[CH:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[S:6](=[O:17])(=[O:16])[C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=2S(C3=C(C=CC21)C=CC=C3)(=O)=O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Mix 2.8 gm
EXTRACTION
Type
EXTRACTION
Details
extract into ether
CUSTOM
Type
CUSTOM
Details
Evaporate the ether
EXTRACTION
Type
EXTRACTION
Details
extract to dryness
STIRRING
Type
STIRRING
Details
Stir the residue in ether
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=CC2=C(S(C3=C(C=C2)C=CC=C3)(=O)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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